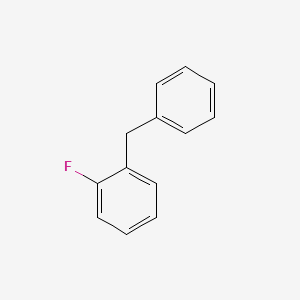

2-Fluorodiphenylmethane

Número de catálogo B1329804

Peso molecular: 186.22 g/mol

Clave InChI: YWWVDXKZLGXVHT-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04464300

Procedure details

100 g of 2-fluorodiphenylmethane are slowly added dropwise to a solution of sodiuum amide which has been prepared from 500 ml of liquid ammonia, 0.22 g of iron (III) nitrate and 13.2 g of sodium. After 10 minutes, a solution of 40.75 g of 3-bromopropionic acid in 500 ml of ether is added dropwise. After a further 15 minutes, the ammonia is allowed to distill off. The crystallized-out sodium salt of 4-(2-fluorophenyl)-4-phenylbutyric acid is filtered off and washed with ether. The free acid is obtained by treating the sodium salt with dilute hydrochloric acid, extracting the mixture with ether and evaporating the ethereal solution. There is obtained 4-(2-fluorophenyl)-4-phenylbutyric acid of melting point 105°.

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

liquid

Quantity

500 mL

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2[C:13]([F:14])=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.N.[Na].Br[CH2:18][CH2:19][C:20]([OH:22])=[O:21].Cl>CCOCC.[N+]([O-])([O-])=O.[Fe+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>[F:14][C:13]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH:7]([C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)[CH2:18][CH2:19][C:20]([OH:22])=[O:21] |f:6.7.8.9,^1:15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)CC2=CC=CC=C2F

|

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

liquid

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

|

Name

|

|

|

Quantity

|

13.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

0.22 g

|

|

Type

|

catalyst

|

|

Smiles

|

[N+](=O)([O-])[O-].[Fe+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

40.75 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCC(=O)O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

After a further 15 minutes

|

|

Duration

|

15 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystallized-out sodium salt of 4-(2-fluorophenyl)-4-phenylbutyric acid is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The free acid is obtained

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracting the mixture with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporating the ethereal solution

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=CC=C1)C(CCC(=O)O)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |